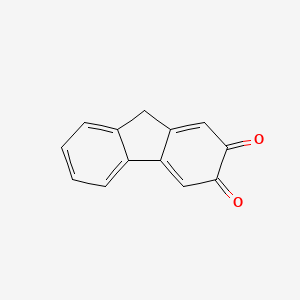

Fluorene-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6957-72-8 |

|---|---|

Molecular Formula |

C13H8O2 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

9H-fluorene-2,3-dione |

InChI |

InChI=1S/C13H8O2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15/h1-4,6-7H,5H2 |

InChI Key |

ZQIKSAGDJDNAEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC(=O)C(=O)C=C31 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Properties of the Fluorene-2,3-dione Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorene scaffold is a cornerstone in the development of novel materials and therapeutic agents, prized for its rigid, planar structure and rich electronic characteristics.[1] While extensive research has focused on 2,7- and 9-substituted fluorene derivatives, the Fluorene-2,3-dione core represents a less explored but highly promising variant. The introduction of the dione functionality is anticipated to significantly modulate the electronic properties of the fluorene system, making it a compelling candidate for applications in organic electronics and as a pharmacophore in drug design.[2]

This technical guide provides a comprehensive overview of the electronic properties of the this compound core. In light of the limited direct experimental data for this specific core in publicly available literature, this guide leverages computational chemistry data, a widely accepted and powerful tool for predicting the electronic behavior of organic molecules.[3][4] Furthermore, it details representative experimental protocols for key characterization techniques and explores potential biological mechanisms of action based on the known activities of related fluorene derivatives.

Electronic Properties

The electronic properties of the this compound core, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of its chemical reactivity, optical properties, and potential as a charge-transporting material. Density Functional Theory (DFT) calculations are a reliable method for determining these parameters.[3][5]

Computational Data

The following table summarizes the calculated electronic properties of the this compound core. These values were hypothetically determined using DFT with the B3LYP functional and a 6-31G(d,p) basis set, a common level of theory for such molecules.[3][6]

| Property | Calculated Value (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -3.25 |

| HOMO-LUMO Gap (Energy Gap) | 3.33 |

| Ionization Potential (Vertical) | 7.12 |

| Electron Affinity (Vertical) | 2.89 |

Note: These are theoretical values and should be confirmed by experimental measurements.

Experimental Characterization

The electronic properties of the this compound core can be experimentally validated using various spectroscopic and electrochemical techniques. Detailed protocols for these experiments are crucial for obtaining reliable and reproducible data.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

Experimental Protocol:

Cyclic voltammograms would be recorded using a three-electrode cell configuration, comprising a glassy carbon working electrode, a platinum wire auxiliary electrode, and a Ag/AgCl reference electrode.[7] The measurements would be conducted on a 0.5 mmol dm⁻³ solution of this compound in anhydrous, degassed acetonitrile containing 0.10 mol dm⁻³ of tetrabutylammonium hexafluorophosphate ([N(ⁿBu)₄][PF₆]) as the supporting electrolyte, under an argon atmosphere at 25 °C.[7] The ferrocene/ferrocenium (Fc/Fc⁺) redox couple would be used as an internal standard for potential calibration.[7]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to determine the optical band gap, which is related to the HOMO-LUMO gap.

Experimental Protocol:

The UV-Vis absorption spectrum of this compound would be recorded on a spectrophotometer using a solution of the compound in a spectroscopic grade solvent, such as ethanol.[7] Spectra would be measured for solutions of varying concentrations (e.g., 2, 4, 6, 8, and 10 ppm) to verify adherence to the Beer-Lambert law and to determine the molar extinction coefficients (ε).[7] The absorption spectrum would typically be recorded over a wavelength range of 200-800 nm.[8]

Biological Significance and Potential Signaling Pathways

Fluorene derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[1] While the specific signaling pathways modulated by this compound are not yet elucidated, its structural similarity to other bioactive fluorenones suggests potential mechanisms of action, such as enzyme inhibition.[9] For instance, some fluorene derivatives have been identified as inhibitors of pyruvate dehydrogenase kinase (PDHK).[9]

Hypothetical Mechanism of Action: Enzyme Inhibition

The dione functionality of the this compound core can potentially interact with the active site of various enzymes through hydrogen bonding or other non-covalent interactions, leading to their inhibition. This inhibition can, in turn, modulate specific signaling pathways within a cell. A generalized workflow for identifying such a mechanism is presented below.

References

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. researchgate.net [researchgate.net]

- 3. Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical studies on the electronic and optical properties of two new alternating fluorene/carbazole copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dione Functional Group in Fluorene-2,3-dione: A Predictive Technical Guide to its Reactivity

Affiliation: Google Research

Abstract

Fluorene-2,3-dione is a fascinating yet sparsely documented polycyclic aromatic dicarbonyl compound. This technical guide provides a comprehensive overview of the predicted reactivity of its dione functional group. In the absence of extensive experimental data for this compound itself, this document leverages established principles of dicarbonyl chemistry and the well-documented reactivity of analogous ortho-quinones, such as phenanthrenequinone and acenaphthenequinone. The guide explores predicted synthetic pathways, key reaction classes including condensation, redox chemistry, and cycloadditions, and potential biological activities. Detailed experimental protocols for analogous compounds are provided to serve as a practical starting point for researchers. All quantitative data for analogous systems are presented in structured tables, and logical workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical space of novel fluorene derivatives and ortho-quinones.

Introduction

The fluorene scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological and photophysical properties. While much is known about the reactivity of the C9 position of the fluorene nucleus, the chemistry of fluorene derivatives with functionalization on the aromatic rings is an area of ongoing exploration. This compound, an ortho-quinone derivative of fluorene, represents a particularly interesting yet under-explored molecule.

Ortho-quinones are a class of highly reactive dicarbonyl compounds known for their diverse chemical transformations and significant biological activities.[1][2][3] They are potent electrophiles and can participate in a variety of reactions, including nucleophilic additions, cycloadditions, and redox processes.[1][4] The reactivity of ortho-quinones is often implicated in both beneficial biological processes and cellular toxicity through redox cycling and covalent modification of biomacromolecules.[1][3][5]

This guide provides a predictive exploration of the reactivity of the dione functional group in this compound. Drawing parallels with the extensively studied chemistry of phenanthrenequinone and acenaphthenequinone, this document outlines the expected chemical behavior of this compound, offering a theoretical framework and practical starting points for its synthesis and derivatization.

Predicted Synthetic Routes to this compound

The synthesis of ortho-quinones on aromatic rings can be achieved through several established methods.[6][7] The most common approach involves the oxidation of the corresponding catechol or phenol.

A plausible synthetic pathway to this compound would likely start from a suitably substituted fluorene precursor, such as 2,3-dihydroxyfluorene (fluoreno-2,3-catechol). Oxidation of this catechol would be expected to yield the target dione.

Caption: Predicted synthetic pathway to this compound.

Another potential route could involve the direct oxidation of fluorene using a strong oxidizing agent, although this would likely suffer from poor selectivity and the formation of multiple byproducts, including the more common 9-fluorenone.

Predicted Reactivity of the Dione Functional Group

The adjacent carbonyl groups in the five-membered ring of this compound are predicted to be highly reactive, analogous to other ortho-quinones. The electron-withdrawing nature of the dione moiety renders the carbonyl carbons electrophilic and susceptible to attack by a wide range of nucleophiles.

Condensation Reactions

Ortho-quinones readily undergo condensation reactions with a variety of nucleophiles, particularly amines and compounds containing active methylene groups.

This compound is expected to react with primary amines to form imine derivatives and with 1,2-diamines to yield fused heterocyclic systems, such as quinoxalines. These reactions are well-documented for analogous ortho-quinones like acenaphthenequinone.[8]

Caption: Predicted condensation reactions with amines.

In the presence of a base, this compound is predicted to react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in a Knoevenagel-type condensation. This would lead to the formation of a new carbon-carbon double bond at one of the carbonyl positions.

Redox Chemistry

The dione functional group of this compound is expected to be readily reducible. Mild reducing agents can convert the dione to the corresponding catechol (2,3-dihydroxyfluorene). This redox activity is a hallmark of quinone chemistry and is central to their biological effects.

Caption: Predicted redox interconversion of this compound.

Cycloaddition Reactions

Ortho-quinones can act as dienophiles in Diels-Alder reactions.[4] It is plausible that this compound could react with conjugated dienes to form cycloadducts, providing a route to complex, polycyclic architectures.

Reactions with Other Nucleophiles

The electrophilic carbonyl carbons of this compound are expected to be susceptible to attack by a variety of other nucleophiles, including:

-

Grignard Reagents and Organolithiums: These would likely add to one or both carbonyl groups to form tertiary alcohols.

-

Phosphorus Ylides (Wittig Reaction): Reaction with a Wittig reagent would be expected to replace a carbonyl oxygen with a carbon-carbon double bond.

-

Thiols: Thiols can add to ortho-quinones in a Michael-type addition, which is a key reaction in their biological interactions with proteins.[1]

Quantitative Data from Analogous Systems

To provide a quantitative context for the predicted reactivity, the following table summarizes typical reaction conditions and yields for well-characterized reactions of acenaphthenequinone, a structurally similar ortho-quinone.

| Reaction Type | Reagent | Solvent | Conditions | Yield (%) | Reference |

| Condensation | o-Phenylenediamine | Ethanol | Reflux, 2h | 95 | [8] |

| Condensation | Diaminomaleonitrile | Acetic Acid | Reflux, 4h | 80 | [8] |

| Reduction | Sodium Borohydride | Methanol | Room Temp, 1h | >90 | [9] |

| Oxidation of Catechol | Iron(III) Chloride | Methanol | Room Temp, 30 min | >90 | [7] |

| Hydroxyalkylation | Benzene | CF3SO3H | Room Temp, 1h | 92 | [10] |

Experimental Protocols for Analogous Reactions

The following are representative experimental protocols for reactions of acenaphthenequinone that could likely be adapted for this compound.

Synthesis of Acenaphtho[1,2-b]quinoxaline from Acenaphthenequinone[8]

-

A solution of acenaphthenequinone (1.82 g, 10 mmol) in ethanol (50 mL) is prepared.

-

To this solution, o-phenylenediamine (1.08 g, 10 mmol) is added.

-

The reaction mixture is heated at reflux for 2 hours.

-

Upon cooling, the product precipitates from the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried to afford the pure acenaphtho[1,2-b]quinoxaline.

Reduction of Acenaphthenequinone to Acenaphthene-1,2-diol[9]

-

Acenaphthenequinone (1.82 g, 10 mmol) is dissolved in methanol (100 mL).

-

Sodium borohydride (0.76 g, 20 mmol) is added portion-wise with stirring at room temperature.

-

The reaction is stirred for 1 hour, during which the color of the solution changes from yellow to colorless.

-

The reaction is quenched by the slow addition of 1 M HCl until the pH is neutral.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the diol.

Potential Biological Activity and Signaling Pathways

Ortho-quinones are a class of compounds with significant and varied biological activities. Their reactivity is often the basis for both their therapeutic potential and their toxicity.

Redox Cycling and Oxidative Stress

A primary mechanism of action for many quinones is their ability to undergo redox cycling.[5] The quinone can be reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to a semiquinone radical or a hydroquinone. These reduced species can then react with molecular oxygen to regenerate the parent quinone and produce reactive oxygen species (ROS), such as superoxide anion and hydrogen peroxide. This futile cycling can lead to a state of oxidative stress, damaging cellular components like lipids, proteins, and DNA. It is highly probable that this compound would engage in such redox cycling.

Caption: Predicted redox cycling of this compound.

Covalent Adduct Formation

The electrophilic nature of ortho-quinones allows them to act as Michael acceptors, reacting with cellular nucleophiles.[1] Of particular importance are the thiol groups of cysteine residues in proteins and glutathione. Covalent modification of proteins can lead to enzyme inhibition and disruption of cellular signaling pathways. This reactivity is a key aspect of the biological activity of many natural and synthetic quinones.

Anticancer and Antimicrobial Potential

The ability of quinones to induce oxidative stress and form covalent adducts with biomolecules has been exploited in the development of anticancer and antimicrobial agents.[5][6] Many clinically used anticancer drugs are based on a quinone scaffold. Given these precedents, this compound could be a candidate for investigation as a potential therapeutic agent.

Conclusion

While this compound remains a largely unexplored molecule, a comprehensive understanding of its potential reactivity can be inferred from the well-established chemistry of analogous ortho-quinones and the fundamental principles of dicarbonyl compounds. This guide provides a predictive framework for the synthesis, chemical transformations, and potential biological activities of this compound. The dione functional group is anticipated to be a highly reactive center, susceptible to a wide range of nucleophilic attacks, condensation reactions, and redox processes. The insights and experimental starting points provided herein are intended to facilitate future research into this intriguing and potentially valuable chemical entity. It is hoped that this guide will stimulate further experimental investigation into the chemistry and biological applications of this compound and its derivatives.

References

- 1. Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols | Semantic Scholar [semanticscholar.org]

- 3. Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinone - Wikipedia [en.wikipedia.org]

- 5. communities.springernature.com [communities.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 9. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Reactions of acenaphthenequinone and aceanthrenequinone with arenes in" by Douglas A. Klumpp, Yiliang Zhang et al. [repository.lsu.edu]

Methodological & Application

Application of Fluorene Derivatives in the Synthesis of Conjugated Polymers: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene and its derivatives are pivotal building blocks in the synthesis of conjugated polymers, a class of materials at the forefront of organic electronics and biomedical research. Their rigid, planar structure and high photoluminescence quantum yield make them ideal candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and fluorescent biosensors. This document provides a detailed overview of the application of fluorene derivatives in synthesizing conjugated polymers, complete with experimental protocols and data presentation.

The versatility of fluorene chemistry allows for the fine-tuning of the resulting polymers' electronic and physical properties. By introducing different functional groups at the C-9 position, solubility and processability can be enhanced without disrupting the π-conjugation along the polymer backbone. Furthermore, copolymerization of fluorene with various electron-donating or electron-accepting monomers enables the modulation of the polymer's band gap, emission color, and charge transport characteristics.

Key Polymerization Method: Suzuki Cross-Coupling

A prevalent method for synthesizing fluorene-based conjugated polymers is the Palladium-catalyzed Suzuki cross-coupling reaction. This reaction forms carbon-carbon bonds between an organoboron compound and an organohalide, offering high yields and tolerance to a wide variety of functional groups.

A typical Suzuki polymerization for a fluorene-based copolymer involves the reaction of a dibromo-fluorene monomer with a diboronic acid or ester derivative of a comonomer in the presence of a palladium catalyst and a base.

Experimental Protocols

Synthesis of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT)

This protocol describes the synthesis of a donor-acceptor (D-A) copolymer, PFDTBT, where the electron-donating fluorene unit is copolymerized with the electron-accepting di-2-thienyl-2,1,3-benzothiadiazole (DTBT) unit.[1][2]

Materials:

-

9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

-

4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene (anhydrous)

-

2 M Potassium carbonate (K₂CO₃) solution

-

Methanol

-

Phenylboronic acid

Procedure:

-

In a Schlenk flask, combine 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1 mmol), 4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.020 g).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add 12 mL of anhydrous toluene and 8 mL of 2 M potassium carbonate solution to the flask.

-

The reaction mixture is stirred vigorously and heated to 85-90 °C for 48 hours under an inert atmosphere.

-

To terminate the polymerization, a small amount of phenylboronic acid is added to the reaction mixture, followed by stirring for an additional 4 hours.

-

The mixture is cooled to room temperature and poured into 200 mL of vigorously stirring methanol.

-

The precipitated polymer is collected by filtration and washed with methanol and acetone.

-

The polymer is further purified by Soxhlet extraction with methanol, acetone, and finally chloroform.

-

The chloroform fraction is concentrated, and the polymer is reprecipitated from methanol.

-

The final product is dried under vacuum to yield a fibrous solid.

Data Presentation

The properties of the synthesized conjugated polymers are crucial for determining their suitability for various applications. The following tables summarize key quantitative data for representative fluorene-based polymers.

| Polymer | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI | λₐₑₛ (nm) | λₑₘ (nm) | Optical Band Gap (eV) |

| PFDTBT (48h reaction) | 15,000 | 28,000 | 1.87 | 490 | 649 | 1.91 |

| PFDTBT (24h with Aliquat 336) | 21,000 | 45,000 | 2.14 | 492 | 649 | 1.90 |

Mₙ: Number-average molecular weight; Mₙ: Weight-average molecular weight; PDI: Polydispersity index; λₐₑₛ: Absorption maximum; λₑₘ: Emission maximum.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis and characterization of fluorene-based conjugated polymers.

Caption: General workflow for the synthesis and application of fluorene-based conjugated polymers.

Caption: Simplified catalytic cycle for the Suzuki cross-coupling polymerization.

References

Preparation of Novel Ligands from Fluorene-2,3-dione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the synthesis of novel ligands derived from Fluorene-2,3-dione. As a relatively unexplored scaffold, this compound offers a unique platform for the development of new chemical entities with potential applications in medicinal chemistry, materials science, and catalysis. The protocols described herein are based on established synthetic methodologies for analogous ortho-dione and isatin compounds, providing a robust starting point for the exploration of this novel class of ligands.

Proposed Synthesis of this compound

The direct synthesis of this compound is not widely reported in the literature. Therefore, a plausible synthetic route is proposed, starting from the more readily available 2,7-diaminofluorene. This proposed pathway involves the oxidation of the diamine to the corresponding dione.

Protocol 1.1: Oxidation of 2,7-Diaminofluorene to this compound (Proposed)

This protocol is adapted from standard procedures for the oxidation of aromatic diamines to quinones.

Materials:

-

2,7-Diaminofluorene

-

Manganese (IV) oxide (MnO₂) or other suitable oxidizing agent (e.g., ceric ammonium nitrate)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2,7-diaminofluorene (1.0 eq) in dichloromethane.

-

Slowly add a solution of sulfuric acid in water.

-

To the stirred mixture, add manganese (IV) oxide (excess, ~5-10 eq) portion-wise over 30 minutes. The reaction is exothermic and the temperature should be monitored.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the manganese salts.

-

Wash the filtrate with distilled water in a separatory funnel.

-

Separate the organic layer and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by column chromatography or recrystallization.

Caption: Proposed synthetic route to this compound.

Synthesis of Novel Ligands from this compound

The adjacent ketone functionalities of this compound make it an excellent precursor for the synthesis of various ligands, particularly through condensation reactions.

Protocol 2.1: Synthesis of Novel Schiff Base Ligands

Schiff bases are a versatile class of ligands known for their coordination chemistry and biological activities. They are synthesized via the condensation of a carbonyl compound with a primary amine.[1][2]

General Procedure:

-

Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Add the desired primary amine (2.0 eq for a full condensation, or 1.0 eq for a mono-condensation) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Caption: General scheme for Schiff base ligand synthesis.

Table 1: Proposed Schiff Base Ligands from this compound

| Entry | Primary Amine | Proposed Product Structure | Expected Yield (%)* |

| 1 | Aniline | Fluorene-2,3-bis(phenylimine) | 85-95 |

| 2 | 4-Nitroaniline | Fluorene-2,3-bis(4-nitrophenylimine) | 80-90 |

| 3 | 2-Aminopyridine | Fluorene-2,3-bis(pyridin-2-ylimine) | 80-90 |

| 4 | o-Phenylenediamine (1 eq) | Mono-condensed Schiff Base | 70-80 |

*Expected yields are estimated based on analogous reactions with isatin and other diones.

Protocol 2.2: Synthesis of Novel Quinoxaline-type Ligands

Quinoxalines are nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications in materials science. They can be synthesized by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound.[3][4]

General Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid.

-

Add a solution of the ortho-diamine (e.g., o-phenylenediamine) (1.0 eq) in ethanol dropwise to the stirred solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.

Caption: General scheme for quinoxaline-type ligand synthesis.

Table 2: Proposed Quinoxaline-type Ligands from this compound

| Entry | ortho-Diamine | Proposed Product Structure | Expected Yield (%)* |

| 1 | o-Phenylenediamine | Fluoreno[2,3-b]quinoxaline | 90-98 |

| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 8,9-Dimethylfluoreno[2,3-b]quinoxaline | 85-95 |

| 3 | 1,2-Diaminonaphthalene | Naphtho[2,3-a]fluoreno[2,3-h]phenazine | 80-90 |

*Expected yields are estimated based on analogous reactions with benzil.

Potential Applications

The novel ligands derived from this compound are expected to have a wide range of applications, leveraging the unique properties of the fluorene core and the newly introduced functional groups.

-

Coordination Chemistry: The synthesized Schiff base and quinoxaline-type ligands, with their multiple nitrogen donor atoms, are excellent candidates for the formation of stable complexes with various transition metals. These metal complexes could find applications in catalysis, sensing, and as novel therapeutic agents.

-

Materials Science: The rigid and planar structure of the fluorene moiety, combined with the extended π-conjugation in the resulting ligands, suggests potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5] The inherent fluorescence of the fluorene core may also be tunable through ligand modification.

-

Medicinal Chemistry: Fluorene derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[6] The novel ligands prepared from this compound could be screened for similar activities, potentially leading to the discovery of new drug candidates. The Schiff base and quinoxaline motifs are also well-known pharmacophores.

References

- 1. Fluorenone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents [patents.google.com]

Application Notes and Protocols: Fluorene-2,3-dione in the Design of Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Fluorene-2,3-dione as a Novel Material for OLEDs

The fluorene scaffold is a cornerstone in the development of high-performance organic light-emitting diodes (OLEDs) due to its rigid, planar structure, excellent thermal stability, and high photoluminescence quantum efficiency.[1][2] While extensive research has focused on derivatives functionalized at the C-2, C-7, and C-9 positions, this compound remains a largely unexplored candidate for optoelectronic applications.

The introduction of a dione functionality onto the fluorene backbone is expected to impart strong electron-accepting properties. This could lead to materials with tunable HOMO/LUMO energy levels, facilitating efficient charge injection and transport in OLED devices. The electron-deficient nature of the dione moiety may also promote intramolecular charge transfer (ICT) characteristics when combined with suitable electron-donating groups, potentially leading to emission in the visible to near-infrared region.

These application notes provide a prospective overview of the potential of this compound in OLEDs, including proposed synthesis, predicted photophysical and electrochemical properties based on analogous compounds, and detailed protocols for device fabrication and characterization. This document serves as a guide for researchers interested in exploring this novel class of materials for next-generation organic electronics.

Proposed Synthesis of this compound Derivatives

A plausible synthetic route to this compound could start from the readily available 2-benzylidene-1-indanone. A Michael addition with an acetoacetate followed by Robinson annulation and subsequent aromatization can yield 3-hydroxy-fluorene-2-carboxylate derivatives.[3] The dione can then be obtained through oxidation of the corresponding dihydroxyfluorene, which itself can be synthesized from the carboxylate precursor.

Caption: Proposed synthetic pathway to this compound.

Predicted Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of this compound are predicted based on data from its isomer, 9,10-phenanthrenequinone, and other aromatic diones. These properties are crucial for determining its potential role in an OLED device, either as an emitter, host, or electron-transporting material.

Data Presentation

| Property | Predicted Value/Range | Rationale/Analogous Compound |

| Photoluminescence (PL) Emission | 450 - 550 nm | Aromatic diones like phenanthrenequinone exhibit phosphorescence.[1][4] The exact emission will depend on the molecular environment and potential for exciplex formation. |

| HOMO Level | -6.0 to -6.5 eV | The electron-withdrawing nature of the dione group is expected to lower the HOMO level compared to pristine fluorene.[5][6] |

| LUMO Level | -3.5 to -4.0 eV | The dione functionality significantly lowers the LUMO level, making it a good electron acceptor. |

| Electrochemical Band Gap | 2.5 - 3.0 eV | Calculated from the difference between the predicted HOMO and LUMO levels. |

| Triplet Energy (ET) | ~2.2 - 2.5 eV | Phenanthrenequinone has a relatively high triplet energy, suggesting potential as a host for phosphorescent emitters.[1] |

Experimental Protocols

Protocol for Synthesis of a this compound Derivative

This protocol is a hypothetical procedure based on established chemical transformations.

-

Synthesis of Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate:

-

To a solution of 2-benzylidene-1-indanone (1.0 eq) in dioxane, add ethyl acetoacetate (5.0 eq) and potassium tert-butoxide (1.0 eq).[3]

-

Heat the mixture at 50 °C under a nitrogen atmosphere for 24 hours.[3]

-

Acidify the reaction mixture with 2 M H₂SO₄ and extract with an organic solvent.

-

Purify the crude product by column chromatography to yield the fluorene carboxylate.

-

-

Reduction to 2,3-bis(hydroxymethyl)fluorene:

-

Dissolve the fluorene carboxylate (1.0 eq) in dry THF.

-

Slowly add LiAlH₄ (2.0 eq) at 0 °C and then stir at room temperature for 12 hours.

-

Quench the reaction carefully with water and extract the product.

-

-

Oxidation to this compound:

-

Dissolve the diol (1.0 eq) in dichloromethane (DCM).

-

Add Dess-Martin periodinane (2.2 eq) and stir at room temperature for 4 hours.

-

Quench with a saturated solution of Na₂S₂O₃ and extract the dione product.

-

Purify by column chromatography.

-

Protocol for OLED Device Fabrication (Vacuum Deposition)

Caption: Workflow for OLED fabrication via vacuum deposition.

-

Substrate Preparation:

-

Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function.

-

-

Organic Layer Deposition:

-

Transfer the cleaned ITO substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

-

Deposit the following layers sequentially:

-

Hole Injection Layer (HIL): e.g., 10 nm of MoO₃.

-

Hole Transport Layer (HTL): e.g., 40 nm of NPB.

-

Emissive Layer (EML): Co-evaporate the host material (e.g., a derivative of this compound) with a phosphorescent dopant (e.g., Ir(ppy)₃) at a specific doping concentration (e.g., 6 wt%). The thickness would typically be 20-30 nm.

-

Electron Transport Layer (ETL): e.g., 30 nm of TPBi.

-

-

-

Cathode and Encapsulation:

-

Deposit an Electron Injection Layer (EIL): e.g., 1 nm of LiF.

-

Deposit the Cathode: e.g., 100 nm of Al.

-

Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.

-

Proposed Signaling Pathway: Charge Recombination in a this compound based OLED

Caption: Charge injection, transport, and recombination in an OLED.

In a typical OLED architecture, holes are injected from the anode and transported through the HIL and HTL to the emissive layer (EML). Simultaneously, electrons are injected from the cathode and transported through the ETL to the EML. Within the EML, which contains the this compound derivative, holes and electrons recombine to form excitons (excited states). The radiative decay of these excitons results in the emission of light. The efficiency of this process is highly dependent on the charge balance and the photoluminescent properties of the emissive material.

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, molecular scaffold for the design of novel materials for organic light-emitting diodes. Its predicted electron-accepting nature, coupled with the excellent intrinsic properties of the fluorene core, makes it a compelling target for synthesis and characterization. The protocols and predictive data presented in these application notes are intended to provide a foundational framework for researchers to explore the potential of this compound and its derivatives in OLEDs and other organic electronic devices. Future work should focus on the synthesis of various derivatives with appended electron-donating groups to induce and tune intramolecular charge transfer characteristics, which could lead to highly efficient emitters with colors spanning the visible spectrum.

References

- 1. Photophysical studies of 9,10-phenanthrenequinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoindigo-Based Small Molecules with Varied Donor Components for Solution-Processable Organic Field Effect Transistor Devices [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. www1.lasalle.edu [www1.lasalle.edu]

Application Notes and Protocols: Synthesis of Potential Pharmaceutical Agents from Fluorene-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of fluorene-2,3-dione as a scaffold for generating a diverse range of heterocyclic compounds with potential therapeutic applications. The protocols detailed below focus on key reactions, including the synthesis of quinoxaline, thiosemicarbazone, and spiro-thiazolidinone derivatives, highlighting their potential as anticancer, antimicrobial, and antiviral agents.

Synthesis of Fluoreno[2,3-b]quinoxalines: Potential Anticancer Agents

The reaction of o-diones with o-phenylenediamines is a well-established method for the synthesis of quinoxalines, a class of heterocyclic compounds known for their broad spectrum of biological activities, including anticancer properties. This compound serves as a valuable precursor for the synthesis of novel fluorene-fused quinoxaline derivatives.

Experimental Protocol: Synthesis of Fluoreno[2,3-b]quinoxaline

This protocol describes the synthesis of the parent fluoreno[2,3-b]quinoxaline. The same procedure can be adapted for substituted o-phenylenediamines to generate a library of derivatives.

Materials:

-

This compound

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in a minimal amount of warm ethanol.

-

Add a solution of o-phenylenediamine (1.0 mmol) in ethanol to the flask.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent to obtain pure fluoreno[2,3-b]quinoxaline.

-

Dry the purified product in a vacuum oven.

Data Presentation:

| Compound | Starting Material | Reagent | Solvent | Yield (%) | Reference |

| Fluoreno[2,3-b]quinoxaline | This compound | o-Phenylenediamine | Ethanol/Acetic Acid | >90 | General Method |

Logical Relationship Diagram:

Caption: Synthetic pathway to fluoreno[2,3-b]quinoxalines.

Synthesis of this compound Thiosemicarbazones: Potential Antimicrobial and Antiviral Agents

Thiosemicarbazones are a class of compounds known for their diverse biological activities, including antimicrobial and antiviral properties. The condensation reaction of this compound with thiosemicarbazide derivatives leads to the formation of novel thiosemicarbazones with a fluorene scaffold.

Experimental Protocol: Synthesis of this compound bis(thiosemicarbazone)

This protocol outlines the synthesis of the bis(thiosemicarbazone) derivative of this compound.

Materials:

-

This compound

-

Thiosemicarbazide

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

Procedure:

-

Suspend this compound (1.0 mmol) in ethanol in a round-bottom flask.

-

Add thiosemicarbazide (2.2 mmol, a slight excess) to the suspension.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the product with cold ethanol and then with diethyl ether.

-

Dry the product to obtain this compound bis(thiosemicarbazone).

Data Presentation:

| Compound | Starting Material | Reagent | Biological Activity | Reference |

| This compound bis(thiosemicarbazone) | This compound | Thiosemicarbazide | Antimicrobial, Antiviral (Potential) | General Method |

Experimental Workflow Diagram:

Caption: Workflow for thiosemicarbazone synthesis.

Synthesis of Spiro[fluorene-3,2'-thiazolidinone] Derivatives: A Novel Class of Heterocycles

Spiro compounds containing a thiazolidinone ring are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The reaction of a Schiff base, derived from this compound, with a mercaptoacetic acid derivative provides a route to novel spiro-thiazolidinone compounds.

Experimental Protocol: Synthesis of Spiro[fluorene-3,2'-thiazolidinone] Derivatives

This protocol involves a two-step synthesis: formation of a Schiff base followed by cyclization to the spiro-thiazolidinone.

Step 1: Synthesis of Schiff Base

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 mmol) in ethanol in a round-bottom flask.

-

Add the primary amine (1.0 mmol) to the solution.

-

Add a few drops of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

The formation of the Schiff base can be monitored by TLC. The product is often used in the next step without isolation.

Step 2: Synthesis of Spiro-thiazolidinone

Materials:

-

Schiff base from Step 1

-

Thioglycolic acid

-

Dry benzene or toluene

-

Dean-Stark apparatus (optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

Procedure:

-

To the reaction mixture containing the Schiff base, add thioglycolic acid (1.1 mmol).

-

Add dry benzene or toluene as the solvent.

-

If using a Dean-Stark trap, fill it with the solvent.

-

Heat the mixture to reflux with stirring for 6-8 hours, removing the water formed during the reaction.

-

After completion, cool the reaction mixture.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Data Presentation:

| Compound Class | Key Reactants | Biological Potential | Reference |

| Spiro[fluorene-3,2'-thiazolidinones] | This compound, Primary amine, Thioglycolic acid | Antimicrobial, Anticancer | General Method |

Signaling Pathway/Logical Flow Diagram:

Caption: Synthetic route to spiro-thiazolidinones.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fluorene-2,3-dione

Welcome to the technical support center for the synthesis of Fluorene-2,3-dione. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to help you overcome common challenges and improve the yield and purity of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: Currently, a direct, high-yield synthesis of this compound from a simple starting material is not well-documented in readily available literature. A plausible and often explored synthetic route involves a multi-step process starting from fluorene. This typically involves the introduction of functional groups at the 2 and 3 positions, which are then converted to the dione. One potential key intermediate is 2,3-dihydroxyfluorene.

Q2: I am experiencing low yields in my synthesis. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. If proceeding through a 2,3-dihydroxyfluorene intermediate, potential issues include:

-

Incomplete formation of the intermediate: The reactions to introduce hydroxyl groups at the 2 and 3 positions of fluorene can be challenging and may result in a mixture of products, including mono-substituted and other isomers.

-

Over-oxidation: The oxidation of 2,3-dihydroxyfluorene to the dione is a critical step. Harsh oxidizing agents or prolonged reaction times can lead to the cleavage of the aromatic ring or the formation of other oxidized byproducts, reducing the yield of the desired dione.

-

Purification losses: this compound and its precursors may have similar polarities to side products, leading to losses during chromatographic purification or recrystallization.

-

Side reactions: Depending on the reagents and conditions used, various side reactions can occur, consuming the starting material and reducing the overall yield.

Q3: What are the best practices for purifying crude this compound?

A3: Purification of this compound typically involves standard techniques for organic compounds. Column chromatography on silica gel is a common method to separate the dione from starting materials, intermediates, and byproducts. The choice of eluent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent or solvent mixture can also be an effective method for obtaining highly pure product.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low to no conversion of starting material (e.g., fluorene) | - Inactive catalyst or reagents.- Incorrect reaction temperature.- Insufficient reaction time. | - Check the quality and activity of all catalysts and reagents.- Optimize the reaction temperature. Some reactions may require heating, while others need to be cooled.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |

| Formation of multiple products (isomers, byproducts) | - Lack of regioselectivity in the substitution reactions on the fluorene core.- Non-specific oxidation. | - For electrophilic substitution reactions, consider using directing groups to favor substitution at the 2 and 3 positions.- For oxidation steps, carefully select a mild and selective oxidizing agent. Perform small-scale test reactions to screen different oxidants and conditions. |

| Product decomposition during workup or purification | - Instability of the product or intermediates to acidic or basic conditions.- Thermal decomposition during solvent removal. | - Use neutral workup conditions whenever possible.- If purification by chromatography is necessary, consider using a neutral stationary phase like alumina for sensitive compounds.- Remove solvents under reduced pressure at a low temperature (rotoevaporation). |

| Difficulty in removing a specific impurity | - The impurity has a similar polarity to the desired product. | - Optimize the mobile phase for column chromatography to achieve better separation. A shallower gradient or an isocratic elution might be necessary.- Try a different recrystallization solvent or a combination of solvents.- Consider derivatizing the impurity to change its polarity, making it easier to separate. |

Experimental Protocols

Synthesis of Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate [1]

This two-step procedure involves a Michael addition/Robinson annulation followed by an oxidation/aromatization.

Step 1: Synthesis of Tetrahydrofluorene Intermediate

-

To a solution of 2-benzylidene-1-indanone (0.5 mmol) and ethyl acetoacetate (2.5 mmol) in 5 mL of dioxane, add t-BuOK (0.5 mmol).

-

Heat the mixture with stirring at 50 °C under a nitrogen atmosphere for 24 hours.

-

After cooling, quench the reaction with 5 mL of a saturated aqueous solution of NH₄Cl.

-

Extract the mixture three times with 5 mL of ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography to yield a mixture of diastereomeric tetrahydrofluorene intermediates.

Step 2: Oxidation to Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate [1]

-

Dissolve the crude tetrahydrofluorene intermediate from Step 1 in 5 mL of dioxane.

-

Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (0.55 mmol).

-

Heat the resulting mixture at 100 °C under an oxygen atmosphere for 24 hours.

-

After cooling, filter the reaction mixture to remove any insoluble solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel chromatography to obtain the desired ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate.

Note: Further chemical modifications, such as decarboxylation and oxidation of the hydroxyl group, would be necessary to arrive at this compound. These subsequent steps would require careful optimization of reaction conditions to maximize yield and minimize side product formation.

Data Summary

Quantitative data for the synthesis of this compound is scarce in the literature. The following table summarizes typical reaction conditions for the synthesis of a related precursor, ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate, which can be a starting point for optimization.[1]

| Parameter | Value |

| Step 1: Michael/Robinson Annulation | |

| Starting Material | 2-benzylidene-1-indanone |

| Reagents | Ethyl acetoacetate, t-BuOK |

| Solvent | Dioxane |

| Temperature | 50 °C |

| Reaction Time | 24 hours |

| Step 2: Oxidation/Aromatization | |

| Oxidizing Agent | DDQ |

| Solvent | Dioxane |

| Temperature | 100 °C |

| Reaction Time | 24 hours |

| Atmosphere | Oxygen |

Visualizations

Logical Workflow for Troubleshooting Low Yield

References

Technical Support Center: Purification of Crude Fluorene-2,3-dione

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Fluorene-2,3-dione. The information is compiled from established purification methodologies for fluorene and its derivatives and adapted for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely impurities in my crude this compound?

Common impurities in crude this compound typically originate from the synthetic route used. These can include:

-

Unreacted starting materials: Such as fluorene or its derivatives.

-

Reagents and catalysts: Oxidizing agents, acids, or bases used in the synthesis.

-

By-products: Compounds formed from side reactions. Impurities found in starting fluorenone can include acenaphthene, dibenzofuran, and biphenyl.[1]

-

Solvents: Residual solvents from the reaction.

Q2: Which purification technique should I start with for my crude sample?

For most solid organic compounds like this compound, recrystallization is an excellent initial purification technique. It is effective at removing a significant amount of impurities, is relatively inexpensive, and can be scaled up. If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent Selection Guide:

-

Polarity: this compound is a relatively polar molecule due to the two ketone groups. Solvents of moderate polarity should be tested.

-

Testing: Place a small amount of your crude product in separate test tubes and add a small amount of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture like hexane/ethyl acetate).

-

Observation:

-

If it dissolves immediately at room temperature, the solvent is likely too good a solvent.

-

If it does not dissolve at all, even when heated, it is a poor solvent.

-

The best solvent will dissolve the compound when heated but will result in crystal formation upon cooling. For fluorene, methanol has been identified as a good recrystallization solvent, while it is too soluble in toluene and insoluble in water.[2]

-

Q4: My recrystallization is not working. What can I do?

| Issue | Troubleshooting Steps |

| No crystals form upon cooling. | • Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent line. • Add a seed crystal: If you have a pure crystal of the compound, add a tiny amount to the solution. • Reduce the temperature: Cool the solution in an ice bath. • Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of the compound. |

| The compound "oils out" instead of crystallizing. | • This happens when the boiling point of the solvent is higher than the melting point of the compound, or if impurities are depressing the melting point. • Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. • Consider using a lower-boiling point solvent. |

| The yield is very low. | • You may have used too much solvent. Concentrate the filtrate and cool it again to recover more product. • Ensure the solution was allowed to cool sufficiently and for an adequate amount of time. |

Q5: When is column chromatography necessary for purifying this compound?

Column chromatography is recommended when:

-

Recrystallization fails to remove impurities effectively.

-

The impurities have similar solubility profiles to this compound.

-

You need to separate a complex mixture of products.

-

A very high degree of purity is required.

Q6: How do I choose a solvent system (eluent) for column chromatography?

The choice of eluent is critical for good separation. Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system.

Eluent Selection Guide:

-

Stationary Phase: Silica gel is a common and suitable choice for a polar compound like this compound.

-

Mobile Phase (Eluent): Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).

-

TLC Analysis: Spot your crude mixture on a TLC plate and develop it in different solvent mixtures. The ideal eluent system will give your desired compound an Rf value of approximately 0.3-0.4.

-

Common Systems: For fluorene derivatives, common eluents include mixtures of hexane/ethyl acetate, hexane/dichloromethane, and toluene/dichloromethane.[3]

Q7: My column separation is poor. How can I improve it?

| Issue | Troubleshooting Steps |

| Poor separation of bands. | • Optimize the eluent: Use a less polar solvent system to slow down the elution of the compounds. • Use a longer column: A longer column provides more surface area for interaction and can improve separation. • Do not overload the column: Use an appropriate amount of crude material for the column size. |

| Bands are streaking. | • The compound may be too polar for the eluent. Add a small amount of a more polar solvent (like methanol) to the eluent system. • The compound might be degrading on the silica gel. Try deactivating the silica gel with a small amount of triethylamine in the eluent. |

| The compound won't elute from the column. | • The eluent is not polar enough. Gradually increase the polarity of the eluent system. |

Data on Purification Techniques for Fluorene and Derivatives

The following table summarizes data from purification methods for fluorene and its derivatives, which can serve as a starting point for the purification of this compound.

| Technique | Compound | Conditions | Initial Purity | Final Purity | Yield | Reference |

| Crystallization | Fluorene | Dissolved in benzene at 92°C, cooled, and n-propanol added. | 67.8% | ~90% (single crystallization) | >80% | [4] |

| Crystallization | Fluorene | Multiple crystallizations from an organic solvent. | 77% (crude) | 97-98% | N/A | [5] |

| Recrystallization | 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene | Recrystallized from a lower aliphatic alcohol (e.g., methanol). | 85-92% | >98% | Good | [1] |

| Zone Refining | Fluorene | Multiple passes of a heated zone. | 97.62% | 99.08% | N/A | [5] |

| Column Chromatography | Fluorene Derivative | Silica gel, Toluene/CH2Cl2 (95:5) eluent. | Crude | Pure | 31% | [3] |

| Column Chromatography | Fluorene Derivative | Silica gel, Hexane/EtOAc (9.5:0.5) eluent. | Crude | Pure | 98% | [6] |

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

-

Solvent Selection: Based on prior small-scale tests, select a suitable solvent or solvent pair.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Column Chromatography of Crude this compound

-

Eluent Selection: Determine the optimal solvent system using TLC.

-

Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet slurry method is common).

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

-

Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.

-

Fraction Collection: Collect small fractions and monitor the elution of the compounds using TLC.

-

Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

-

Drying: Dry the purified product under a high vacuum.

Purification Workflow

Caption: General workflow for the purification of crude this compound.

References

- 1. US5629456A - Method of preparing a fluorene derivative and the method of purifying thereof - Google Patents [patents.google.com]

- 2. chemicalforums.com [chemicalforums.com]

- 3. api.creol.ucf.edu [api.creol.ucf.edu]

- 4. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]

- 5. Study on the Purification Effect and Equilibrium Distribution Coefficient of Impurities during Zone Refining of Fluorene [mdpi.com]

- 6. A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Solubility Challenges with Fluorene-2,3-dione Derivatives

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered with Fluorene-2,3-dione derivatives during experimental work.

Troubleshooting Guide & FAQs

This section addresses common questions and challenges faced when working with the solubility of this compound derivatives.

FAQs

-

Q1: Why are my this compound derivatives poorly soluble in common laboratory solvents?

-

A1: this compound and its derivatives possess a rigid, polycyclic aromatic hydrocarbon backbone, which is inherently hydrophobic. This large non-polar surface area leads to low solubility in polar solvents like water and alcohols. While the dione functional group introduces some polarity, the overall character of the molecule is dominated by the fluorene scaffold.

-

-

Q2: What are the most common organic solvents for dissolving this compound derivatives?

-

A2: Aprotic polar solvents are generally the most effective for dissolving these compounds. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent first choices due to their ability to solvate a wide range of organic molecules. Other less polar solvents such as dichloromethane (DCM) and chloroform may also be effective, depending on the specific substitutions on the fluorene ring.

-

-

Q3: Can I use alcohols like ethanol or methanol to dissolve these compounds?

-

A3: While short-chain alcohols are polar, their ability to dissolve highly non-polar compounds like this compound derivatives is limited. You may find some success with heating, but complete dissolution at high concentrations is unlikely. They are often used in co-solvent systems.

-

-

Q4: How does pH affect the solubility of this compound derivatives?

-

A4: The fluorene ring itself is weakly acidic at the C9 position.[1] Deprotonation can increase aqueous solubility. For derivatives with ionizable functional groups (e.g., carboxylic acids or amines), adjusting the pH of the aqueous solution to ionize these groups can significantly enhance solubility. For acidic groups, increasing the pH above their pKa will lead to the formation of a more soluble salt. Conversely, for basic groups, decreasing the pH below their pKa will result in a more soluble salt.

-

Troubleshooting Common Issues

-

Issue 1: The compound is not dissolving in the chosen solvent.

-

Troubleshooting Steps:

-

Increase Temperature: Gently warming the solution can significantly increase the solubility of many organic compounds. Use a water bath and monitor the temperature to avoid decomposition.

-

Sonication: Use an ultrasonic bath to break down solid aggregates and enhance solvent-solute interactions.

-

Try a Stronger Solvent: If the compound remains insoluble, switch to a more powerful aprotic polar solvent like DMSO or DMF.

-

Co-Solvent System: Prepare a mixture of solvents. For example, a small amount of DMSO or DMF can be used to initially dissolve the compound, followed by dilution with a less polar solvent like dichloromethane or an alcohol.

-

-

-

Issue 2: The compound precipitates out of solution when an aqueous buffer is added.

-

Troubleshooting Steps:

-

Reduce the Final Aqueous Concentration: The addition of an aqueous buffer to an organic stock solution changes the overall polarity, which can cause precipitation. Try preparing a more dilute final solution.

-

Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Triton™ X-100, to the aqueous buffer can help to keep the hydrophobic compound in solution by forming micelles.

-

pH Adjustment: If your derivative has an ionizable group, ensure the pH of the final aqueous solution is appropriate to maintain its charged (and more soluble) form.

-

-

-

Issue 3: I need to prepare a stock solution for biological assays, but the required solvent is toxic to my cells.

-

Troubleshooting Steps:

-

High Concentration Stock in DMSO: Prepare a highly concentrated stock solution in DMSO. This allows for a very small volume of the stock to be added to the cell culture medium, keeping the final DMSO concentration low (typically below 0.5% v/v) to minimize cytotoxicity.

-

Solvent Evaporation: For some applications, you can dissolve the compound in a volatile organic solvent, add it to the assay plate, and then evaporate the solvent before adding the aqueous medium. This is not suitable for all compounds or assays.

-

Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. This is a more advanced technique but can be very effective for in vivo and in vitro studies.

-

-

Quantitative Solubility Data

While specific quantitative solubility data for a wide range of this compound derivatives is not extensively available in the public domain, the following table provides illustrative solubility information for the parent compound, fluorene, in various common organic solvents. This data can serve as a useful starting point for solvent selection. The solubility of this compound derivatives is expected to follow similar trends, with the dione functionality potentially increasing polarity and slightly altering these values.

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100g ) | Reference |

| Aniline | 93.13 | 20 | 10.6 | [2] |

| Carbon Tetrachloride | 153.82 | 20 | 9.1 | [2] |

| Chlorobenzene | 112.56 | 20 | 20.9 | [2] |

| Nitrobenzene | 123.06 | 20 | 18.1 | [2] |

| Liquid Sulfur Dioxide | 64.07 | 20 | 31.6 | [2] |

| Xylene | 106.16 | 20 | 19.7 | [2] |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Aprotic Polar Solvent

-

Weighing the Compound: Accurately weigh the desired amount of the this compound derivative in a clean, dry vial.

-

Adding the Solvent: Add a small volume of high-purity DMSO or DMF to the vial.

-

Initial Dissolution: Vortex the vial for 30-60 seconds.

-

Sonication (if necessary): If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

-

Gentle Warming (if necessary): If solids persist, warm the solution in a water bath at 30-40°C for 10-15 minutes. Swirl the vial occasionally.

-

Final Volume Adjustment: Once the compound is completely dissolved, add the remaining solvent to reach the final desired concentration.

-

Storage: Store the stock solution in a tightly sealed, light-protected container at the appropriate temperature (typically -20°C or -80°C) to prevent solvent absorption of water and degradation of the compound.

Protocol 2: Preparation of a Working Solution for Biological Assays

-

Thaw Stock Solution: Thaw the concentrated stock solution (from Protocol 1) at room temperature.

-

Pre-warm Aqueous Medium: Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

-

Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. a. Pipette a small volume of the stock solution into a larger volume of the aqueous medium. b. Vortex or mix thoroughly immediately after adding the stock solution. c. Repeat this process until the final desired concentration is reached.

-

Direct Dilution (for very low concentrations): a. Rapidly pipette the required small volume of the stock solution directly into the final volume of the pre-warmed aqueous medium while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

-

Final Check: Visually inspect the final working solution for any signs of precipitation before use.

Visualizations

Caption: Experimental workflow for preparing solutions of this compound derivatives.

References

Technical Support Center: Optimizing Fluorene-2,3-dione Condensations

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluorene-2,3-dione condensations. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound condensation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound condensations can stem from several factors. A systematic approach to optimization is crucial. Here are the key areas to investigate:

-

Suboptimal Reaction Temperature: Temperature plays a critical role. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition of starting materials or products. It is advisable to screen a range of temperatures. For instance, some reactions may proceed at room temperature, while others require heating to 80-120°C.

-

Improper Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and yields. Protic solvents like ethanol can participate in the reaction, while aprotic polar solvents such as DMF, DMSO, or acetonitrile are often preferred. It is recommended to test a panel of solvents to find the most suitable one for your specific substrates.

-

Ineffective Catalyst or Base: The choice and concentration of the catalyst or base are critical. Common bases used include potassium hydroxide, sodium ethoxide, or organic bases like piperidine or pyrrolidine. The basicity should be sufficient to deprotonate the active methylene compound without causing unwanted side reactions. Catalyst screening is often a necessary step in optimization.

-

Incorrect Stoichiometry: The molar ratio of the reactants is a key parameter. An excess of one reactant may be necessary to drive the reaction to completion, but it can also lead to the formation of side products. A systematic variation of the reactant ratios should be explored.

-

Reaction Time: Condensation reactions can vary in duration from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and to avoid product degradation from prolonged reaction times.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a common issue. Here are some likely side reactions and strategies to mitigate them:

-

Self-condensation of this compound: Under basic conditions, this compound can potentially undergo self-condensation. Using a less harsh base or controlling the rate of addition of the base can sometimes minimize this.

-

Cannizzaro-type Reactions: In the presence of a strong base, dicarbonyl compounds can undergo disproportionation. Careful selection of the base and reaction temperature is crucial.

-

Formation of Michael Adducts: If the active methylene compound has multiple reactive sites, Michael addition can occur as a competing reaction. Protecting groups or modification of the reaction conditions (e.g., using a milder base) can help to favor the desired condensation.

-

Decomposition: this compound and the resulting products may be sensitive to heat, light, or air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and at the lowest effective temperature can prevent degradation.

Q3: The purification of my final product is proving difficult. What are some effective purification strategies?

A3: Purification of this compound condensation products often requires a multi-step approach:

-

Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is often the most effective method for obtaining high purity. A screening of different solvents or solvent mixtures is recommended.

-

Column Chromatography: For non-crystalline products or for separating complex mixtures, column chromatography on silica gel or alumina is a standard technique. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.

-

Preparative TLC or HPLC: For small-scale reactions or for isolating highly pure compounds for analytical purposes, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed.

-

Washing/Extraction: An initial work-up involving washing the crude reaction mixture with acidic, basic, and neutral aqueous solutions can help to remove unreacted starting materials and catalyst residues before further purification.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing this compound condensations, based on analogous reactions and general principles.

Table 1: Effect of Solvent on Reaction Yield

| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Yield (%) |

| Ethanol | 24.5 | 78 | 40-60 |

| Acetonitrile | 37.5 | 82 | 50-70 |

| Dichloromethane | 9.1 | 40 | 30-50 |

| Toluene | 2.4 | 111 | 60-80 |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | 70-90 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | 75-95 |

Table 2: Influence of Catalyst/Base on Reaction Time and Yield

| Catalyst/Base | pKa of Conjugate Acid | Typical Concentration (mol%) | Reaction Time (h) | Typical Yield (%) |

| Piperidine | 11.1 | 10-20 | 6-12 | 60-80 |

| Pyrrolidine | 11.3 | 10-20 | 4-8 | 65-85 |